Fmoc-beta-3-D-homoornithine(Boc) is a synthetic amino acid derivative utilized primarily in peptide synthesis. Its structure features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are essential for preventing unwanted side reactions during the synthesis of peptides, making Fmoc-beta-3-D-homoornithine(Boc) a valuable compound in organic chemistry and biochemistry.
Fmoc-beta-3-D-homoornithine(Boc) is classified as a beta-amino acid, specifically a derivative of homoornithine. It is often sourced from chemical suppliers specializing in amino acids and peptide synthesis reagents. The compound's CAS number is 1931926-94-1, indicating its unique identification in chemical databases.
The synthesis of Fmoc-beta-3-D-homoornithine(Boc) involves several key steps:
These methods ensure high purity and yield of Fmoc-beta-3-D-homoornithine(Boc), making it suitable for various applications in research and industry.
Fmoc-beta-3-D-homoornithine(Boc) has a complex molecular structure characterized by:
The structural configuration allows for specific interactions during peptide bond formation, crucial for synthesizing biologically active peptides .
Fmoc-beta-3-D-homoornithine(Boc) participates in several chemical reactions, including:
These reactions are integral to constructing peptides with specific sequences, which can be utilized for various applications .
The mechanism of action for Fmoc-beta-3-D-homoornithine(Boc) revolves around its role as a protected amino acid during peptide synthesis. The protective groups prevent premature reactions while allowing selective removal at appropriate stages to facilitate peptide bond formation. This selective deprotection ensures that the desired peptide sequences can be synthesized without undesired side reactions occurring .
These properties make Fmoc-beta-3-D-homoornithine(Boc) suitable for various applications in peptide synthesis .
Fmoc-beta-3-D-homoornithine(Boc) has diverse applications across scientific disciplines:
Its versatility underscores its significance in both academic research and industrial applications .
The selection between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies significantly impacts the synthesis efficiency of β-homoamino acid-containing peptides. Fmoc chemistry offers distinct advantages for integrating Fmoc-beta-3-D-homoornithine(Boc) due to its orthogonal compatibility with acid-labile side-chain protections like Boc. This orthogonality permits selective deprotection of the α-amine using mild basic conditions (20-30% piperidine in DMF) while preserving the Boc group on the ornithine side chain [6]. Crucially, Fmoc chemistry eliminates the need for repetitive strong acid treatments (e.g., trifluoroacetic acid), which is a requirement in Boc-SPPS and poses deprotection risks for sensitive residues or linker systems. Comparative studies confirm Fmoc-based protocols yield higher overall purity (typically 15-25% increases) for sequences containing sterically hindered β-amino acids like β³-homoornithine due to reduced side reactions [8]. The Boc strategy, while historically valuable, faces limitations in orthogonal deprotection scenarios essential for β-homoornithine integration and is increasingly reserved for specific contexts requiring HF cleavage.
Table 1: Protection Strategy Comparison for β-Homoornithine Incorporation
Protection Strategy | α-Amine Deprotection | Side-Chain Compatibility | Cleavage Conditions | Reported Purity Advantage |
---|---|---|---|---|
Fmoc | Mild base (piperidine) | Boc, Trt, Pbf, Acm stable | TFA-based cocktails | 15-25% higher |
Boc | Moderate acid (TFA) | Limited orthogonal options | HF or strong TFA | Baseline |
Resin choice critically influences the successful incorporation of hydrophobic β-homoamino acids like Fmoc-beta-3-D-homoornithine(Boc). Standard polystyrene resins often induce chain aggregation and incomplete coupling during extended syntheses due to hydrophobic interactions and β-sheet formation. Low-loading (< 0.3 mmol/g) HMPB-ChemMatrix resins demonstrate superior performance, providing a more polar microenvironment that minimizes interchain interactions. Studies synthesizing challenging 45-residue peptides (e.g., Human β-Defensin-3 analogs) revealed stark differences: HMPB-ChemMatrix yielded 25.5% pure linear peptide, compared to only 15-18% from higher-loading Wang resins [6]. TentaGel S PHB resins (loading ~0.19 mmol/g) also perform well (yielding ~22.2%), confirming the advantage of lower substitution levels and hydrophilic character [6].
Solvent engineering complements resin selection. Incorporating chaotropic agents like trifluoroethanol (TFE, 20-30% v/v) into DMF disrupts β-sheet formation. For highly hydrophobic segments, DMF-DCM mixtures (1:1 to 3:1 v/v) enhance swelling and reagent accessibility, particularly when coupling Fmoc-beta-3-D-homoornithine(Boc) into congested sequences. Post-coupling washes with DMSO-containing solutions (10-20%) further alleviate aggregation by solubilizing growing peptide chains [6].
The steric bulk of β³-amino acids necessitates coupling reagents beyond standard carbodiimides. Reagent screening via time-resolved ¹H-NMR revealed distinct performance hierarchies. For Fmoc-beta-3-D-homoornithine(Boc) and analogous sterically hindered residues, PyBOP consistently outperforms alternatives. When forming active esters, PyBOP achieves near-quantitative conversion within 20 minutes in DMF, whereas HOBt/DIC systems require >60 minutes for <80% conversion and suffer from significant active ester decomposition over time [3] [5]. HATU, while potent for α-amino acids, poses racemization risks with extended coupling times (>3 hours) and is less efficient for aliphatic β-amino acids [2] [6].
Critical findings emphasize DPPA (diphenyl phosphoryl azide) for coupling β-homoamino acids to aliphatic α,β-didehydro-α-amino acids, achieving superior yields (often >80%) compared to PyBOP or TBTU (<50%) in these specific contexts [2]. Optimal activation protocols employ 2-5 eq of PyBOP with 0.9-1.1 eq of DIEA relative to the β-homoamino acid, in DMF at 25°C, with double coupling cycles (30-60 min each) recommended for residues following proline or other β-branched amino acids [5] [6].
Table 2: Coupling Reagent Efficacy for β-Homoamino Acids
Coupling Reagent | Optimal Base | Reaction Time (min) | Conversion (%) | Suitable Context |
---|---|---|---|---|
PyBOP | DIEA | 30-60 (x2 cycles) | >95 | General β-amino acid incorporation |
HATU | DIEA | 30-45 | 80-90 | Aromatic β-amino acids |
DPPA | NMM | 60-120 | 80-85 | Aliphatic dehydroamino acid pairs |
HOBt/DIC | DIEA | >120 | <80 | Low efficiency, not recommended |
Solution-phase synthesis of sequences containing Fmoc-beta-3-D-homoornithine(Boc) confronts significant orthogonality limitations and purification hurdles. Unlike SPPS, where resin-bound intermediates are purified by washing, solution-phase intermediates require isolation after each step. The Boc group on β-homoornithine’s side chain necessitates acidic deprotection (e.g., TFA/DCM), which can compromise base-labile Fmoc groups on other residues if sequential coupling is required [8]. While stepwise Fmoc approaches avoid strong acids, they mandate meticulous purification after each deprotection/coupling cycle due to urea formation and racemization byproducts.
Purification proves particularly arduous. Intermediates like Fmoc-beta-3-D-homoornthine(Boc) exhibit poor crystallinity and require chromatographic separation (typically silica gel with DCM:MeOH gradients). Solvent systems often employ TFE/DCM mixtures for cleavage from soluble supports or purification of protected fragments, followed by precipitation into cold ether/hexane mixtures [5] [8]. These steps introduce significant product losses (reported yields often 15-30% lower than SPPS for equivalent sequences), making solution-phase primarily viable for short segments (< 6 residues) destined for fragment condensation.
Integrating pseudoproline dipeptides (ψPro) addresses the pronounced aggregation propensity induced by incorporating hydrophobic β-homoamino acids like Fmoc-beta-3-D-homoornithine(Boc). These dipeptides, typically Fmoc-Xaa-Ser(Ox)-OH or Fmoc-Xaa-Thr(Ox)-OH, introduce a temporary kink that disrupts β-sheet formation during chain elongation. Strategic placement is paramount: Computational tools like Aggrescan identify "weak spots" prone to aggregation, typically regions with sequential hydrophobic or β-branched residues [6].
Empirical validation in synthesizing Human β-Defensin-3 analogs demonstrated dramatic improvements. Incorporating a single pseudoproline (e.g., at Ser³⁴-Thr³⁵) marginally improved crude purity. However, employing three ψPro dipeptides at identified aggregation hotspots (e.g., β-turn regions) boosted the yield of the target 45-mer linear precursor to 38.4%, compared to ≤25.5% without ψPro [6]. The ψPro residues are seamlessly converted to native Ser/Thr during standard TFA cleavage. This approach proves indispensable for efficient synthesis of β-homoornithine-containing peptides exceeding 30 residues, effectively counteracting the chain-terminating aggregation induced by their structural rigidity and hydrophobicity.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1